molecular formula C11H14N2O7S2 B13072156 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

Cat. No.: B13072156
M. Wt: 350.4 g/mol
InChI Key: ZGCVFRKJOQWSOB-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid is a complex organic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, attached to a benzene ring which is further substituted with a sulfonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid typically involves the alkylation of pyrazoles with bromomethyl compounds. The reaction is carried out using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions include refluxing the mixture for a few hours, followed by cooling to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O7S2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C11H12N2O3S.H2O4S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16;1-5(2,3)4/h3-7H,1-2H3,(H,14,15,16);(H2,1,2,3,4)

InChI Key

ZGCVFRKJOQWSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C.OS(=O)(=O)O

Origin of Product

United States

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